

6-Dehydronandrolone acetate CAS number 2590-41-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Dehydronandrolone acetate

Cat. No.: B1337930

[Get Quote](#)

An In-Depth Technical Guide to **6-Dehydronandrolone Acetate** (CAS: 2590-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydronandrolone acetate (CAS Number 2590-41-2), systematically known as 17 β -Acetoxyestra-4,6-dien-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone). While possessing the structural characteristics of an active steroid, its primary role in the pharmaceutical industry is that of a critical synthetic intermediate. It is a key precursor in the manufacturing of more complex steroidal drugs, most notably the estrogen receptor antagonist Fulvestrant, which is used in the treatment of breast cancer. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, analytical procedures, and its known pharmacological and toxicological context.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Dehydronandrolone acetate** is presented below. This data is essential for its handling, formulation, and analysis in a research and development setting.

Property	Value	Source(s)
CAS Number	2590-41-2	TCI, MedChemExpress
Molecular Formula	C ₂₀ H ₂₆ O ₃	TCI, LookChem
Molecular Weight	314.43 g/mol	TCI, LookChem
Synonyms	17β-Acetoxyestra-4,6-dien-3-one, Dehydronandrolon	TCI, LookChem
Appearance	White to orange to green powder/crystal	TCI
Melting Point	106.0 to 110.0 °C	TCI
Purity (by HPLC)	>98.0%	TCI
Specific Rotation [α] _{20/D}	-37.0 to -40.0° (c=1, CHCl ₃)	TCI
Solubility	DMSO: 200 mg/mL (636.09 mM) (ultrasonic)	MedChemExpress
Storage Conditions	Controlled Substance, -20°C Freezer	ChemicalBook
ACD/LogP	3.43	LookChem
Polar Surface Area	43.37 Å ²	LookChem
Boiling Point (Predicted)	457.4 °C at 760 mmHg	LookChem
Density (Predicted)	1.15 g/cm ³	LookChem

Synthesis Methodologies

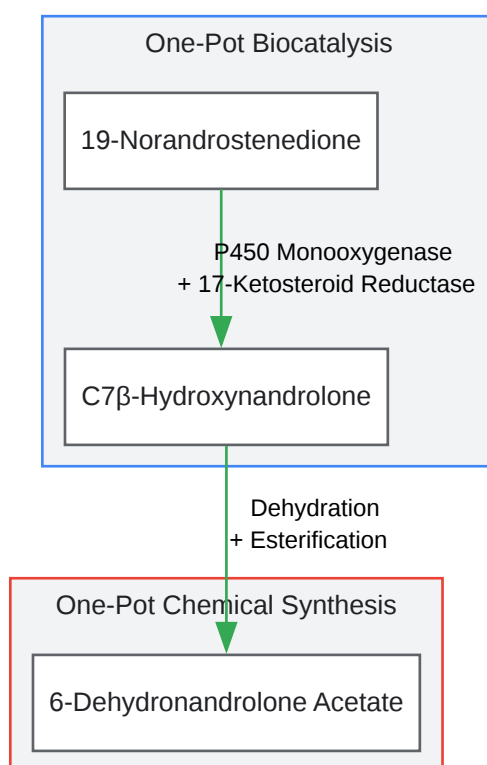
The synthesis of **6-Dehydronandrolone acetate** is pivotal to its role as a pharmaceutical intermediate. Both traditional chemical methods and modern chemoenzymatic processes have been developed.

Chemoenzymatic Synthesis

A highly efficient chemoenzymatic route has been developed to overcome the laborious and environmentally challenging aspects of traditional chemical synthesis. This modern approach offers a significantly higher yield.

Experimental Protocol Overview (Chemoenzymatic Route): This process involves a one-pot biocatalytic step followed by a one-pot chemical step.

- [1]Biocatalytic C7 β -hydroxylation/C17 β -ketoreduction: 19-norandrostenedione is converted to C7 β -hydroxynandrolone. This is achieved using a combination of a P450 monooxygenase and a 17-ketosteroid reductase.
- [1]Chemical Dehydration and Esterification: The intermediate, C7 β -hydroxynandrolone, undergoes a one-pot chemical dehydration and esterification process to yield the final product, **6-Dehydronandrolone acetate**.
- [1]Yield: This chemoenzymatic strategy has achieved an isolated yield of 93% on a gram scale, which is a substantial improvement over the traditional chemical approach's 68% yield.



[Click to download full resolution via product page](#)

Chemoenzymatic Synthesis Workflow.

Chemical Synthesis

The traditional chemical synthesis route starts from 3,17 β -diacetoxyestra-3,5-diene.

Experimental Protocol (from 3,17 β -Diacetoxy-3,5-diene):

- **Bromination:** A suspension of 3,17 β -diacetoxyestra-3,5-diene in DMF and water is cooled to between -10°C and -5°C. A solution of N-Bromosuccinimide (NBS) in DMF is added dropwise over 2 hours, maintaining the temperature below 0°C. The mixture is then warmed to 20-25°C. Progress is monitored by HPLC.
- **Dehydrobromination:** Upon completion of the first step, lithium carbonate and lithium bromide are added sequentially with thorough stirring.
- **Heating and Quenching:** The reaction mixture is slowly heated to 80-85°C and maintained for 2-3 hours until the reaction is complete. After cooling to 20-25°C, the reaction is quenched by the dropwise addition of aqueous acetic acid. The mixture is seeded with the product to encourage precipitation.
- **Isolation and Washing:** The resulting solid is isolated by filtration. The filter cake is washed with a 1:1 mixture of DMF/water, followed by washes with purified water.
- **Recrystallization:** The crude solid is suspended in isopropanol and heated to 45°C to form a solution. Purified water is added dropwise to precipitate the product. The slurry is cooled to 0-5°C and stirred for 1 hour.
- **Final Product Isolation:** The purified product is isolated by filtration, washed with a cold isopropanol/water mixture, and dried under vacuum at 40-50°C. The typical yield for this process is around 79%.

Analytical Methodologies

Accurate analysis of **6-Dehydronandrolone acetate** is crucial for quality control in synthesis and for its use in further drug development. Standard chromatographic techniques are

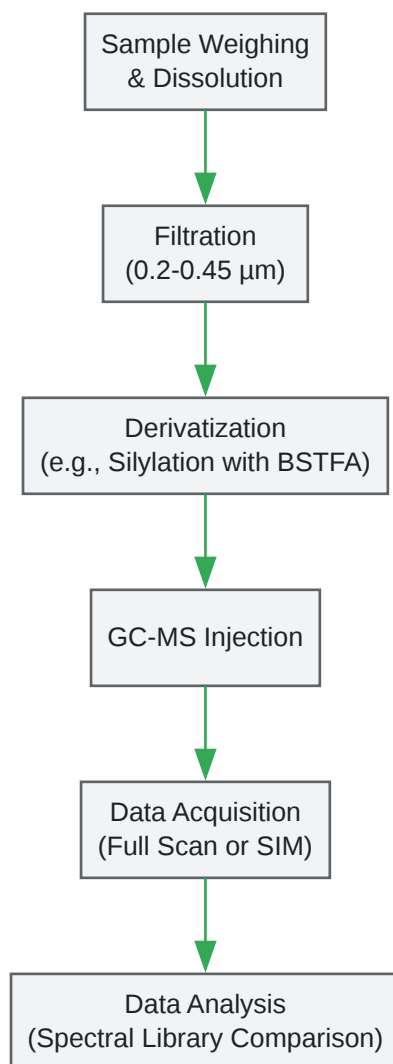
employed.

Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroids due to its high sensitivity and selectivity. The following is a general protocol that can be adapted for **6-Dehydronandrolone acetate**.

- Sample Preparation:
 - For bulk powder, dissolve approximately 0.2-0.5 grams in 5 mL of an appropriate extraction solvent (e.g., acetonitrile) and sonicate for 20 minutes.
 - Filter the solution through a 0.2-0.45 μm filter.
 - If necessary, dilute the sample with acetonitrile to achieve a final concentration of approximately 100-200 $\mu\text{g/mL}$.
- Derivatization (Optional but Recommended for GC):
 - To enhance volatility, silyl derivatization is often performed.
 - Evaporate a portion of the sample extract to dryness under a stream of nitrogen at $\sim 70^{\circ}\text{C}$.
 - Add 200 μL of pyridine and 200 μL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Incubate the mixture at $\sim 70^{\circ}\text{C}$ for 30 minutes.
- GC-MS Conditions:
 - Column: Use a suitable capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30-50 m length, 0.25 mm ID, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow (e.g., 0.6-1.0 mL/min).

- Oven Program: Start at an initial temperature (e.g., 180°C), then ramp up in stages to a final temperature (e.g., 285-300°C) to ensure separation from impurities and starting materials.
- MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-700) for qualitative identification and compare the resulting mass spectrum against a standard.



[Click to download full resolution via product page](#)

General Analytical Workflow for Steroids by GC-MS.

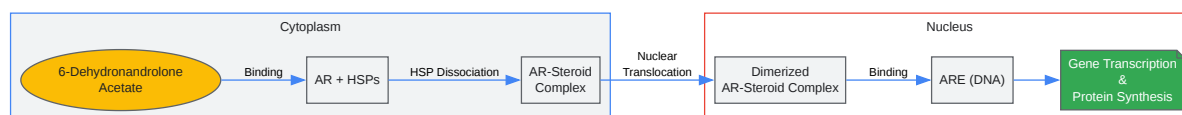
Pharmacology and Mechanism of Action

As a derivative of nandrolone, **6-Dehydronandrolone acetate** is classified as an anabolic-androgenic steroid. Its biological activity is presumed to be mediated through the androgen receptor (AR), a ligand-activated transcription factor.

Canonical Androgen Receptor Signaling

The generally accepted mechanism for androgen action involves the following steps:

- **Cellular Entry:** The steroid, being lipophilic, diffuses across the cell membrane into the cytoplasm.
- **Receptor Binding:** It binds to the androgen receptor located in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).
- **Nuclear Translocation:** The steroid-receptor complex translocates into the nucleus.
- **Dimerization & DNA Binding:** The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
- **Gene Transcription:** This binding event recruits co-activators and initiates the transcription of androgen-responsive genes, leading to protein synthesis and the physiological effects associated with androgens (e.g., anabolic effects in muscle tissue).



[Click to download full resolution via product page](#)

Canonical Androgen Receptor (AR) Signaling Pathway.

Receptor Binding Affinity

Specific quantitative binding affinity data (e.g., K_i or IC_{50}) for **6-Dehydronandrolone acetate** at the androgen receptor is not readily available in the public scientific literature. However, the

affinity of its parent compound, nandrolone, is well-documented. Nandrolone itself is a potent agonist of the androgen receptor. Studies comparing nandrolone to testosterone have shown that nandrolone binds strongly to the AR in skeletal muscle. The structural modifications in **6-Dehydronandrolone acetate**, specifically the introduction of a double bond at the C6-C7 position, would be expected to alter its binding affinity and pharmacological profile relative to nandrolone, but this has not been explicitly quantified in available studies.

Toxicology and Safety

The safety profile of **6-Dehydronandrolone acetate** is consistent with that of other anabolic-androgenic steroids. The primary hazard identified is related to reproductive toxicity.

Hazard Information	Details	Source(s)
GHS Pictogram	Health Hazard	TCI
Signal Word	Warning	TCI
Hazard Statement	H361: Suspected of damaging fertility or the unborn child.	TCI
Precautionary Statements	P201, P202, P280, P308+P313, P405, P501 (Obtain special instructions, do not handle until safety precautions are understood, wear protective equipment, if exposed seek medical advice, store locked up, dispose of contents/container to approved plant).	TCI

General toxicities associated with the AAS class include adverse effects on the cardiovascular, hepatic, and endocrine systems with prolonged use.

[4]6. Applications in Drug Development

The principal application of **6-Dehydronandrolone acetate** is as a key synthetic intermediate.

- **Fulvestrant Synthesis:** It is a well-established starting material for the synthesis of Fulvestrant (Faslodex®), an estrogen receptor antagonist used to treat hormone receptor-positive metastatic breast cancer. The synthesis from **6-Dehydronandrolone acetate** can be achieved in four steps with a 35% overall yield.
- **[3]C7-Functionalized Steroids:** It serves as a crucial precursor for a range of C7-functionalized steroidal drugs, making its efficient synthesis a topic of significant industrial interest.

[1]7. Conclusion

6-Dehydronandrolone acetate is a compound of significant interest not for its direct therapeutic application, but as a vital building block in the synthesis of high-value pharmaceutical agents. While it shares the structural backbone and presumed mechanism of action of anabolic-androgenic steroids, its own pharmacological and toxicological profiles have not been extensively characterized. The development of efficient, high-yield chemoenzymatic synthesis routes highlights its ongoing importance in the pharmaceutical industry. For researchers, understanding its physicochemical properties, synthesis, and analytical methods is essential for its effective use in the development of next-generation steroidal drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- To cite this document: BenchChem. [6-Dehydronandrolone acetate CAS number 2590-41-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337930#6-dehydronandrolone-acetate-cas-number-2590-41-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com